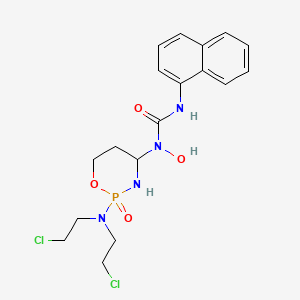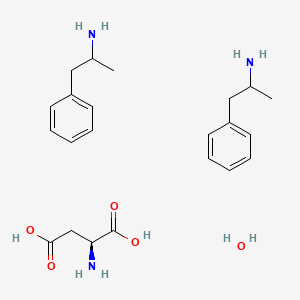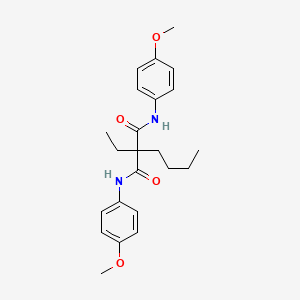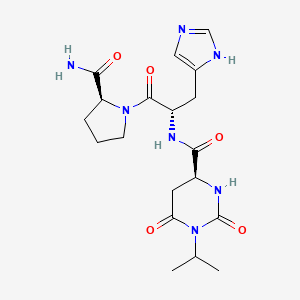
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a prolinamide group, a pyrimidinyl carbonyl group, and a histidyl group. The hydrate form indicates the presence of water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include protecting agents like tert-butyldimethylsilyl chloride, coupling agents like N,N’-dicyclohexylcarbodiimide, and deprotecting agents like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce alcohols.
Scientific Research Applications
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-alanyl-,(S)-, hydrate
- L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-tyrosyl-,(S)-, hydrate
Uniqueness
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate is unique due to its specific combination of functional groups and its hydrate form
Properties
CAS No. |
128056-04-2 |
|---|---|
Molecular Formula |
C19H27N7O5 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propan-2-yl-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C19H27N7O5/c1-10(2)26-15(27)7-12(24-19(26)31)17(29)23-13(6-11-8-21-9-22-11)18(30)25-5-3-4-14(25)16(20)28/h8-10,12-14H,3-7H2,1-2H3,(H2,20,28)(H,21,22)(H,23,29)(H,24,31)/t12-,13-,14-/m0/s1 |
InChI Key |
YXVMKWIPGWYTDG-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)N1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Canonical SMILES |
CC(C)N1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


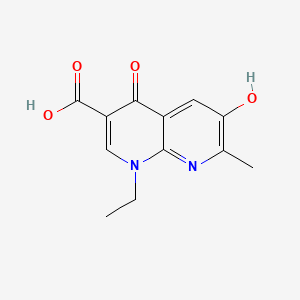
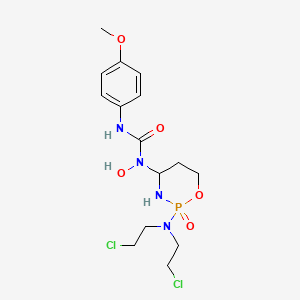

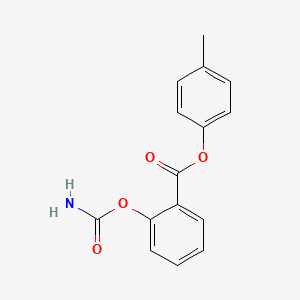
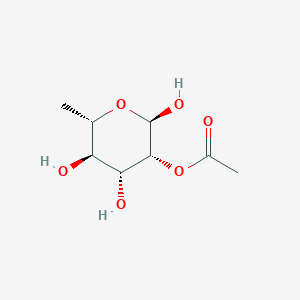

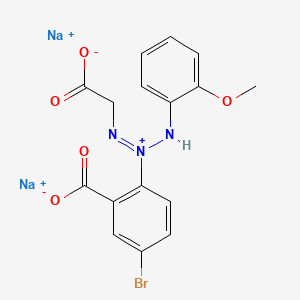
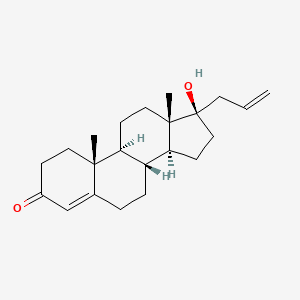
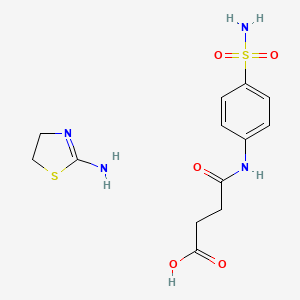
![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)
